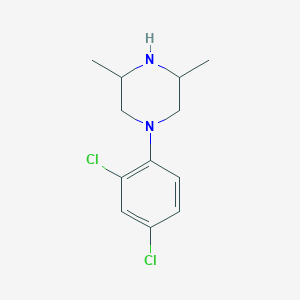![molecular formula C16H22N2O2 B11715632 benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El benzoato de (3aS,8aS)-decahidropirrolo[3,4-d]azepina-6-ilo es un compuesto orgánico complejo caracterizado por su estructura bicíclica única. Este compuesto pertenece a la clase de heterociclos que contienen nitrógeno, los cuales son conocidos por sus diversas actividades biológicas y aplicaciones en la química medicinal. La presencia de anillos tanto de pirrolo como de azepina en su estructura lo convierte en un tema interesante para la síntesis química y la investigación.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del benzoato de (3aS,8aS)-decahidropirrolo[3,4-d]azepina-6-ilo generalmente implica la ciclación de precursores apropiados bajo condiciones controladas. Un método común involucra la reacción de un aminoácido protegido con bencilo con un agente ciclante adecuado. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos como diclorometano o tetrahidrofurano, y catalizadores como complejos de paladio o cobre para facilitar el proceso de ciclación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El uso de técnicas de cribado de alto rendimiento y optimización asegura la producción eficiente del compuesto con alta pureza y rendimiento. Las condiciones de reacción se controlan cuidadosamente para mantener la integridad de la estructura bicíclica y minimizar la formación de subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El benzoato de (3aS,8aS)-decahidropirrolo[3,4-d]azepina-6-ilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo para introducir grupos funcionales que contienen oxígeno.
Reducción: Las reacciones de reducción utilizando agentes como hidruro de litio y aluminio o borohidruro de sodio pueden convertir los grupos carbonilo en alcoholes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en solución acuosa, trióxido de cromo en ácido acético.
Reducción: Hidruro de litio y aluminio en éter, borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Productos Mayores
Los productos principales formados a partir de estas reacciones incluyen derivados oxidados con grupos hidroxilo o carbonilo, derivados reducidos con grupos alcohol y derivados sustituidos con varios grupos funcionales unidos a la porción bencílica.
Aplicaciones Científicas De Investigación
El benzoato de (3aS,8aS)-decahidropirrolo[3,4-d]azepina-6-ilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo por el cual el benzoato de (3aS,8aS)-decahidropirrolo[3,4-d]azepina-6-ilo ejerce sus efectos implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varias respuestas biológicas. Las vías exactas involucradas dependen de la aplicación específica y la naturaleza de las moléculas diana.
Comparación Con Compuestos Similares
Compuestos Similares
- Benzoato de octahidropirrolo[3,4-d]azepina-6-ilo
- 2-amino-6,8-dimetil-1,3-dioxo-1,2,3,4-tetrahidropirrolo[1,2-a]pirazina-7-carboxilato de etilo
Unicidad
El benzoato de (3aS,8aS)-decahidropirrolo[3,4-d]azepina-6-ilo es único debido a su estereoquímica específica y la presencia de anillos tanto de pirrolo como de azepina. Esta combinación de características estructurales imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C16H22N2O2 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
benzyl (3aS,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2/t14-,15-/m1/s1 |
Clave InChI |
WWBNZJPZPBWDQT-HUUCEWRRSA-N |
SMILES isomérico |
C1CN(CC[C@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile](/img/structure/B11715576.png)

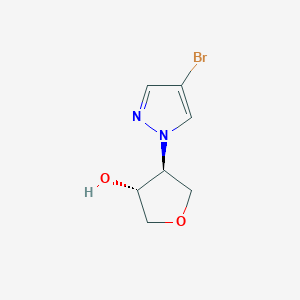
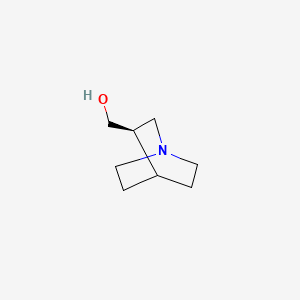

![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
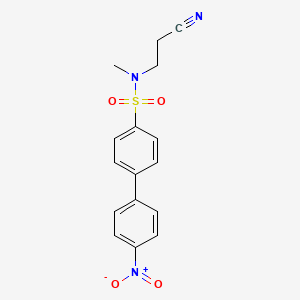
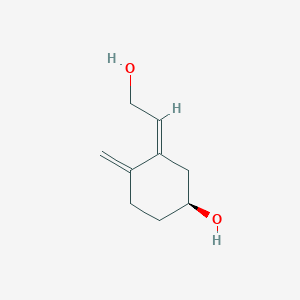
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
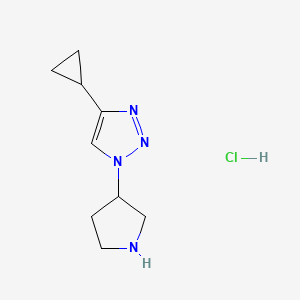
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
